molecular formula C14H19N5O B2565272 3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380063-04-5

3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B2565272
CAS RN: 2380063-04-5
M. Wt: 273.34
InChI Key: JUDXEDKNFRBIIZ-UHFFFAOYSA-N
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Description

The compound “3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and two types of nitrogen-containing rings: a piperidine and a pyrrolidine . These types of structures are often found in pharmaceuticals and could potentially have biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazine ring, followed by the attachment of the piperidine and pyrrolidine rings. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine, piperidine, and pyrrolidine rings would give the molecule a complex three-dimensional shape .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of multiple nitrogen atoms could make it reactive with various substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact structure. The presence of multiple nitrogen-containing rings could influence these properties .

Scientific Research Applications

Catalyzed C-N Coupling Reactions

Research by Mani et al. (2014) delves into the synthesis of 2-hydroxypyrrolidine/piperidine derivatives through FeCl3-catalyzed C-N coupling reactions between cyclic ethers and heterocyclic amines. This study highlights the potential of such compounds in the development of new chemical entities with diverse applications, including materials science and pharmaceuticals (Mani et al., 2014).

Heterocyclic Compounds in Pharmaceuticals and Agrochemicals

Higasio and Shoji (2001) discuss the wide range of applications for nitrogen-containing heterocyclic compounds, such as pyrazines, in pharmaceuticals and agrochemicals. These compounds exhibit high biological activities, making them crucial structural components in these industries (Higasio & Shoji, 2001).

Novel Pyrazole and Thiazole Derivatives

Khalil et al. (2017) explore the utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives. This research potentially opens new pathways for the development of compounds with specific applications in medicinal chemistry and materials science (Khalil et al., 2017).

Antimicrobial Activity and Docking Studies

Okasha et al. (2022) synthesized a compound via the reaction of various precursors in an ethanolic piperidine solution and investigated its antimicrobial activities. The study provides insights into the structural requirements for antimicrobial efficacy and offers a basis for the development of new antimicrobial agents (Okasha et al., 2022).

Anticancer Activity of Pyrano[3, 2-c]chromene Derivatives

El-Agrody et al. (2020) present the synthesis of pyrano[3,2-c]chromene derivatives and their evaluation for in vitro anticancer activity. This research highlights the potential therapeutic applications of such compounds in cancer treatment (El-Agrody et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Given its complex structure, it could potentially interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activity. It could also involve the development of derivatives with improved properties .

properties

IUPAC Name

3-[4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c15-9-13-14(17-5-4-16-13)18-6-1-11(2-7-18)19-8-3-12(20)10-19/h4-5,11-12,20H,1-3,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDXEDKNFRBIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile

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